Fluorescein 6-isothiocyanate

Description

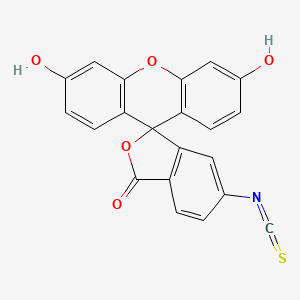

Structure

3D Structure

Properties

CAS No. |

1173-43-9 |

|---|---|

Molecular Formula |

C21H11NO5S |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

2-(3-hydroxy-6-oxoxanthen-9-yl)-5-isothiocyanatobenzoic acid |

InChI |

InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)27-19-9-13(24)3-6-16(19)20(15)14-4-1-11(22-10-28)7-17(14)21(25)26/h1-9,23H,(H,25,26) |

InChI Key |

IRZWHILMNSFEAF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1N=C=S)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |

Other CAS No. |

27072-45-3 |

Pictograms |

Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to Fluorescein 6-Isothiocyanate (6-FITC)

Introduction: The Enduring Utility of a Classic Fluorophore

Fluorescein isothiocyanate (FITC) stands as one of the most widely recognized and utilized fluorescent dyes in biological research. First described in 1942 and later functionalized into its amine-reactive isothiocyanate form in 1958, FITC has become a cornerstone for labeling proteins, antibodies, and other biomolecules.[1] Its enduring popularity stems from a combination of a high quantum yield, a spectral profile that aligns well with common excitation sources like the 488 nm argon laser line, and its cost-effectiveness.[2]

This guide provides an in-depth technical overview of Fluorescein 6-isothiocyanate (6-FITC), one of the two common isomers of FITC.[1][3] We will delve into its core physicochemical properties, the chemistry of its conjugation to biomolecules, a detailed protocol for antibody labeling, and critical considerations for its successful application. This document is intended for researchers and professionals in drug development who seek to move beyond a superficial understanding and master the application of this versatile fluorophore.

Core Physicochemical Properties of 6-FITC

The performance of any fluorophore is dictated by its fundamental chemical and physical characteristics. For 6-FITC, these properties are critical for designing experiments, selecting instrumentation, and interpreting results.

The isothiocyanate group (-N=C=S) is the key functional moiety of 6-FITC, enabling its covalent attachment to biomolecules.[3][4] However, its fluorescence is intrinsically linked to the xanthene core structure, which is highly sensitive to its chemical environment, most notably pH.

| Property | Value | Significance & Causality |

| Chemical Formula | C₂₁H₁₁NO₅S | Defines the molecule's composition and structure. |

| Molecular Weight | 389.38 g/mol | Essential for calculating molar quantities in labeling reactions.[1][5] |

| Excitation Maximum (λex) | ~494-495 nm | Optimal wavelength for excitation; aligns well with the 488 nm laser line.[1][6][7] |

| Emission Maximum (λem) | ~517-525 nm | Wavelength of maximum fluorescence intensity, detected as a bright green signal.[1][6] |

| Molar Extinction Coeff. (ε) | ~70,000-75,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at its λex. High ε contributes to brightness.[6][8] |

| Quantum Yield (Φf) | ~0.92 | High efficiency of converting absorbed photons into emitted fluorescent photons, resulting in a bright signal.[7] |

| Reactive Group | Isothiocyanate | Forms a stable covalent thiourea bond with primary amines (e.g., lysine residues on proteins).[3][4] |

| pH Sensitivity | High | Fluorescence is strongly quenched at acidic pH. Optimal fluorescence occurs at pH > 8.0.[9][10][11] |

The Critical Impact of pH

The fluorescence of the fluorescein core is highly dependent on pH because of the protonation/deprotonation states of the molecule.[12] In aqueous solutions, fluorescein can exist in several forms: cation (strongly acidic), neutral, monoanion, and dianion (basic).[9] The dianionic form, which predominates at pH values above 8.0, is the most fluorescent species.[10] As the pH decreases, the molecule becomes protonated, leading to a significant decrease in fluorescence intensity, a phenomenon known as quenching.[9][10] This is a critical experimental consideration; all buffers used for fluorescence measurements of FITC conjugates should be maintained at a stable, slightly alkaline pH (typically 7.4-8.5) to ensure a consistent and maximal signal.

The Chemistry of FITC Labeling

The utility of 6-FITC as a labeling reagent lies in the reactivity of its isothiocyanate group. This group is an electrophile that readily reacts with nucleophiles, particularly the primary amine groups found on the N-terminus of proteins and the side chains of lysine residues.[4][8]

The reaction proceeds most efficiently under alkaline conditions (pH 8.5-9.5).[6][13] At this pH, the primary amine groups (-NH₂) are predominantly deprotonated and thus more nucleophilic, facilitating their attack on the central carbon atom of the isothiocyanate group (-N=C=S). This forms a stable, covalent thiourea linkage, permanently attaching the fluorescein fluorophore to the protein.[4]

It is imperative to use amine-free buffers, such as carbonate-bicarbonate or borate buffers, for the conjugation reaction.[6][14] Buffers containing primary amines, like Tris or glycine, will compete with the target protein for reaction with FITC, drastically reducing labeling efficiency.[13][15][16][17]

Caption: Covalent labeling of a protein with 6-FITC.

Experimental Protocol: FITC Labeling of an Antibody

This protocol provides a robust, self-validating methodology for conjugating 6-FITC to an antibody, such as an IgG. The causality behind each step is explained to ensure a deep understanding of the process.

I. Reagent Preparation & Pre-Conjugation Dialysis

-

Antibody Preparation:

-

Objective: To ensure the antibody is in the correct buffer at an optimal concentration for labeling.

-

Procedure: Start with a purified antibody solution (e.g., IgG) at a concentration of 2-10 mg/mL.[17][18] If the antibody is in a buffer containing primary amines (e.g., Tris) or ammonium ions, it must be dialyzed extensively against a carbonate-bicarbonate buffer (0.1 M, pH 9.0-9.5) or borate buffer at 4°C.[16][18][19]

-

Causality: This dialysis step is critical. It removes competing nucleophiles and raises the pH to the optimal range for the conjugation reaction, ensuring the antibody's primary amines are reactive.[19]

-

-

FITC Stock Solution Preparation:

-

Objective: To solubilize the moisture-sensitive FITC powder for addition to the antibody solution.

-

Procedure: Immediately before use, dissolve the 6-FITC powder in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1-5 mg/mL.[8][19] Vortex thoroughly.

-

Causality: FITC is moisture-sensitive and will hydrolyze in aqueous solutions, losing its reactivity.[6] DMSO is an anhydrous solvent that effectively dissolves FITC. The solution must be prepared fresh as it is not stable for long-term storage.[8][19]

-

II. The Conjugation Reaction

-

Calculate FITC Amount:

-

Objective: To achieve an optimal molar ratio of FITC to antibody, which influences the final degree of labeling.

-

Procedure: A common starting point is a 15- to 20-fold molar excess of FITC to antibody.[6][15] For a typical IgG (MW ≈ 150,000 g/mol ), this translates to adding approximately 15-25 µg of FITC for every 1 mg of antibody.[20]

-

Causality: Using a molar excess drives the reaction towards completion. However, excessive FITC can lead to over-labeling, which may cause protein precipitation or quenching of fluorescence.[11][21] It is often wise to test several ratios in parallel to find the optimal one for a specific antibody.[2]

-

-

Reaction Incubation:

-

Objective: To allow the covalent bond formation between FITC and the antibody.

-

Procedure: Slowly add the calculated volume of the FITC stock solution to the antibody solution while gently stirring. Protect the reaction vessel from light (e.g., by wrapping it in aluminum foil) and incubate for 1-2 hours at room temperature with continuous, gentle mixing.[15][17][19]

-

Causality: Gentle, continuous mixing ensures homogeneity without denaturing the antibody. Protecting the reaction from light is crucial because fluorescein is susceptible to photobleaching, which would reduce the fluorescence of the final conjugate.[11]

-

III. Purification of the Conjugate

-

Removal of Unconjugated FITC:

-

Objective: To separate the FITC-labeled antibody from excess, unreacted FITC.

-

Procedure: The most common methods are size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[18][22] Spin desalting columns are also highly effective for rapid purification.[6][15]

-

Causality: This is arguably the most critical step for obtaining a low-background reagent. Failure to remove all free FITC will result in non-specific fluorescence and inaccurate experimental results.[13] The labeled antibody (a large molecule) will elute first from a size-exclusion column, while the small, unbound FITC molecules are retarded.[18]

-

IV. Characterization: Determining the Degree of Labeling

-

Spectrophotometric Analysis:

-

Objective: To calculate the Fluorophore-to-Protein (F/P) molar ratio, which is the average number of FITC molecules per antibody.

-

Procedure: Measure the absorbance of the purified conjugate solution at both 280 nm (A₂₈₀, for protein) and 494 nm (A₄₉₄, for FITC).[19]

-

Causality: The F/P ratio is a key quality control metric. An optimal F/P ratio for IgG is typically between 3 and 10.[2] Ratios that are too low result in a dim signal, while ratios that are too high can lead to self-quenching and potential loss of antibody function.[17][21][23]

-

-

Calculation of F/P Ratio:

-

Objective: To quantify the degree of labeling.

-

Formulas:

-

Protein Concentration (M):

-

Fluorophore Concentration (M):

-

F/P Ratio:

-

F/P Ratio = FITC (M) / Protein (M)

-

-

-

Caption: Experimental workflow for antibody conjugation with 6-FITC.

Troubleshooting & Field-Proven Insights

-

Problem: Low Labeling Efficiency (Low F/P Ratio).

-

Cause & Solution: The most common cause is the presence of competing primary amines (e.g., Tris buffer) in the antibody solution.[13] Ensure thorough dialysis into the correct reaction buffer. Alternatively, the FITC reagent may have degraded due to moisture; always use freshly prepared FITC solution from a properly stored, desiccated stock.[6][13]

-

-

Problem: High Background Fluorescence.

-

Cause & Solution: This is almost always due to incomplete removal of unconjugated FITC.[13] Optimize the purification step by using a longer size-exclusion column, increasing the number of dialysis buffer changes, or using a high-quality spin column according to the manufacturer's instructions.

-

-

Problem: Precipitate Formation During/After Labeling.

-

Cause & Solution: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[11] Reduce the molar ratio of FITC to protein in the reaction mixture. It is better to have a slightly under-labeled, soluble conjugate than an over-labeled, precipitated one.

-

-

Problem: Loss of Biological Activity (e.g., Antibody Fails to Bind Antigen).

-

Cause & Solution: Labeling of lysine residues within the antigen-binding site of an antibody can sterically hinder its function.[7][23] This is another consequence of over-labeling. Reduce the F/P ratio. If the problem persists, it may indicate that the specific protein is not amenable to random lysine conjugation, and site-specific labeling technologies should be considered.

-

Conclusion

Fluorescein 6-isothiocyanate remains a powerful and relevant tool for bioconjugation when its properties and reaction mechanisms are fully understood. Its brightness and spectral compatibility are significant assets, but these must be balanced against its known sensitivities to pH and photobleaching. By following a well-controlled, validated protocol that emphasizes proper buffering, fresh reagents, and rigorous purification, researchers can reliably produce high-quality FITC conjugates for a wide array of applications, from flow cytometry to fluorescence microscopy.

References

-

Martin, M. M., & Lindqvist, L. (1975). The pH dependence of fluorescein fluorescence. Journal of Luminescence, 10(6), 381–390. Available at: [Link]

-

BDS. (2025). Troubleshooting FITC Labeling: Common Issues and Solutions for Researchers. Biotechnology and Life Sciences. Available at: [Link]

-

Coligan, J. E., et al. (2001). Conjugation of Fluorochromes to Monoclonal Antibodies. Current Protocols in Immunology. Available at: [Link]

-

Martin, M. M. (1975). The pH dependence of fluorescein fluorescence. Semantic Scholar. Available at: [Link]

-

Smaniotto, A., et al. (2012). Chemical structures of Fluorescein at different pH values of solution. ResearchGate. Available at: [Link]

-

Sarspec. (n.d.). Investigating the absorption and fluorescence pH dependence of fluorescein, with a flow cell. Sarspec Application Note. Available at: [Link]

-

Singh, S. M., et al. (2014). An efficient method for FITC labelling of proteins using tandem affinity purification. Biological Procedures Online. Available at: [Link]

-

Holmstrom, E. D., et al. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorescein 6-Isothiocyanate. PubChem Compound Database. Available at: [Link]

-

TdB Labs. (n.d.). Considerations when using FITC. TdB Labs. Available at: [Link]

-

Various Authors. (2013). The best protocol for FITC labeling of proteins. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). 76 questions with answers in FITC LABELING. ResearchGate. Available at: [Link]

-

Flow Cytometry Core Facility. (n.d.). FITC conjugation of Antibodies. University of Rochester Medical Center. Available at: [Link]

-

Bio-Rad. (n.d.). Troubleshooting - Flow Cytometry Guide. Bio-Rad Antibodies. Available at: [Link]

-

Assay Genie. (n.d.). Antibody FITC Labeling Kit. Assay Genie. Available at: [Link]

-

Springer, T. (1982). Conjugation of protein to FITC. Harvard University. Available at: [Link]

-

Wikipedia. (n.d.). Fluorescein isothiocyanate. Wikipedia. Available at: [Link]

-

Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Creative Biolabs. Available at: [Link]

-

TdB Labs. (n.d.). Application of FITC in Research. TdB Labs. Available at: [Link]

Sources

- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. drmr.com [drmr.com]

- 3. Application of FITC in Research [tdblabs.se]

- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 5. Fluorescein 6-Isothiocyanate | C21H11NO5S | CID 2762652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. stressmarq.com [stressmarq.com]

- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 12. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. assaygenie.com [assaygenie.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. timothyspringer.org [timothyspringer.org]

- 19. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 23. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - IE [thermofisher.com]

- 24. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to 6-FITC: Mechanism and Protocol for Robust Fluorescent Labeling

This guide provides an in-depth exploration of 6-Fluorescein Isothiocyanate (6-FITC), a cornerstone reagent in bioconjugation. We will move beyond simple protocols to dissect the core mechanism of action, empowering researchers to not only execute labeling procedures but also to troubleshoot and optimize them from a foundation of chemical principles. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of how to reliably generate high-quality fluorescently labeled biomolecules.

Part 1: The Core Mechanism of 6-FITC Conjugation

The success of any labeling experiment hinges on a clear understanding of the underlying chemistry. The conjugation of 6-FITC to a protein is a specific, covalent interaction governed by the principles of nucleophilic addition.

The Chemistry of the Reaction: A Tale of Two Groups

The reaction's efficiency stems from the interaction between the isothiocyanate group of 6-FITC and the primary amine groups on the target biomolecule.

-

The Electrophile (6-FITC): The key functional group on the 6-FITC molecule is the isothiocyanate (-N=C=S). The central carbon atom of this group is electron-deficient (electrophilic) due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making it a prime target for nucleophilic attack.[1][2]

-

The Nucleophile (The Protein): Proteins offer several nucleophilic groups, but the most reactive sites for FITC under controlled conditions are primary amines (-NH2). These are found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[3][4]

The reaction proceeds when a deprotonated primary amine on the protein performs a nucleophilic attack on the electrophilic carbon of the isothiocyanate group. This forms a stable, covalent thiourea bond, permanently tethering the fluorescein fluorophore to the protein.[1][4]

Caption: Covalent bond formation between a protein's primary amine and 6-FITC.

The Critical Role of pH: A Matter of Nucleophilicity

The single most important parameter governing the FITC labeling reaction is pH. The nucleophilicity of the primary amines on the protein is entirely dependent on their protonation state.

-

Protonated State (R-NH3+): At acidic or neutral pH, primary amines are protonated. In this state, they lack a lone pair of electrons and are not nucleophilic, preventing the reaction from occurring.

-

Deprotonated State (R-NH2): In an alkaline environment, primary amines are deprotonated, exposing a lone pair of electrons that can initiate the nucleophilic attack. This is the "active" state required for conjugation.

The pKa of N-terminal alpha-amines is approximately 8.9, while the pKa of lysine's epsilon-amine is around 10.5.[3][5] Therefore, to ensure efficient labeling at both sites, the reaction buffer must be maintained at an alkaline pH, typically between 8.5 and 9.5.[6] This pH ensures a sufficient population of deprotonated, nucleophilic amines to drive the reaction forward. Buffers such as sodium carbonate or sodium bicarbonate are ideal for this purpose.[7]

Potential Side Reactions and Considerations

While the reaction with primary amines is dominant, researchers must be aware of two key side reactions:

-

Reaction with Other Nucleophiles: Although less favorable, the isothiocyanate group can react with other nucleophiles like sulfhydryl groups (cysteine) or hydroxyl groups (serine, threonine) at very high pH.[8] However, under the recommended pH range of 8.5-9.5, the reaction with primary amines is significantly more stable and specific.

-

Hydrolysis: The isothiocyanate group is susceptible to hydrolysis in aqueous environments, especially over time.[1] This reaction with water renders the FITC molecule incapable of conjugating to the protein. This underscores a critical best practice: FITC stock solutions must be prepared fresh in an anhydrous organic solvent like DMSO or DMF immediately prior to use. [1][6]

Part 2: A Validated Protocol for 6-FITC Labeling of Proteins

This protocol is designed as a self-validating system. By understanding the rationale behind each step, you can adapt it to your specific protein and experimental goals.

Principle of the Protocol

The objective is to achieve a controlled Degree of Labeling (DOL) by managing reactant concentrations and reaction conditions, followed by rigorous purification to remove unconjugated dye, which is a common source of background signal.[6]

Caption: A validated workflow for the fluorescent labeling of proteins with 6-FITC.

Pre-Reaction Setup: Laying the Groundwork for Success

-

Protein Preparation and Buffer Exchange:

-

Rationale: The starting protein must be of high purity and, critically, in a buffer devoid of extraneous primary amines that would compete with the protein for FITC.

-

Procedure:

-

Ensure your protein concentration is between 2-10 mg/mL for optimal reaction kinetics.

-

The buffer must not contain primary amines. Incompatible buffers include Tris and glycine. [9]

-

If your protein is in an incompatible buffer, perform dialysis overnight at 4°C against 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.[9]

-

-

-

Reagent Preparation:

Step-by-Step Conjugation Workflow

-

Initiate the Reaction:

-

Rationale: A controlled molar ratio of FITC to protein is essential. A common starting point for antibodies is a 20:1 molar ratio of FITC to protein.[12] This should be optimized for each specific protein. Adding the FITC solution slowly minimizes the risk of protein precipitation.[6]

-

Procedure:

-

While gently stirring the protein solution, slowly add the calculated volume of the 6-FITC stock solution.

-

The final concentration of DMSO in the reaction mixture should be less than 10% (v/v) to avoid protein denaturation.[6]

-

-

-

Incubation:

Post-Reaction Purification: Isolating the Conjugate

-

Removal of Unconjugated FITC:

-

Rationale: Failure to remove free 6-FITC will result in high, non-specific background fluorescence in downstream applications. The most common method is size-exclusion chromatography.

-

Procedure:

-

Equilibrate a desalting column (e.g., a spin column) with an appropriate storage buffer (like PBS, pH 7.4).[9][12]

-

Apply the reaction mixture to the column.

-

Centrifuge according to the manufacturer's instructions to separate the larger, labeled protein from the smaller, unconjugated FITC molecules.[9]

-

The purified, labeled protein is now ready for characterization and use. Store at 4°C (short-term) or -20°C (long-term), protected from light.[1][7]

-

-

Part 3: Quality Control and Data Interpretation

A labeling experiment is incomplete without proper quality control. The key metric is the Degree of Labeling (DOL), which represents the average number of fluorophore molecules per protein molecule.

Determining the Degree of Labeling (DOL)

The DOL is easily calculated using spectrophotometry.[1]

-

Measure Absorbance:

-

Calculate DOL:

-

Use the following formula, which accounts for the contribution of FITC to the A280 reading:

Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

Fluorophore Concentration (M) = Amax / ε_FITC

DOL = Fluorophore Concentration / Protein Concentration

Where:

-

CF is the Correction Factor for FITC's absorbance at 280 nm (typically ~0.35).

-

ε_protein is the molar extinction coefficient of your protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

ε_FITC is the molar extinction coefficient of FITC at its Amax (~70,000 M⁻¹cm⁻¹).[6]

-

| Parameter | Value | Source |

| FITC Absorbance Max (λmax) | ~494 nm | [9][12] |

| FITC Emission Max (λem) | ~520 nm | [9] |

| Molar Extinction Coefficient (ε) of FITC | ~70,000 M⁻¹cm⁻¹ | [6] |

| Correction Factor (CF) at 280 nm | ~0.35 | [1] |

| Recommended DOL for Antibodies | 2 - 10 | [1] |

Note: The exact correction factor and extinction coefficient can vary slightly between suppliers. Refer to the manufacturer's data sheet for the most accurate values.

Troubleshooting Common Labeling Issues

| Problem | Probable Cause(s) | Validated Solution(s) |

| Low Degree of Labeling (DOL) | 1. Inactive (hydrolyzed) FITC. 2. Sub-optimal pH (amines were protonated). 3. Presence of competing amines (e.g., Tris buffer). | 1. Always prepare FITC stock solution fresh in anhydrous DMSO. 2. Verify reaction buffer pH is between 8.5-9.5. 3. Dialyze protein into an amine-free buffer (carbonate, PBS) before labeling. |

| High DOL & Protein Precipitation | 1. Excessive FITC:protein molar ratio. 2. FITC is hydrophobic; over-labeling increases protein hydrophobicity.[4] | 1. Reduce the molar ratio of FITC to protein in the reaction. 2. Add the FITC solution more slowly to the protein while stirring.[6] |

| High Background Fluorescence | Incomplete removal of unconjugated FITC. | 1. Use a desalting column with the correct molecular weight cutoff. 2. For smaller proteins, a second purification step may be necessary.[9] 3. Ensure the column is not overloaded. |

Conclusion

6-Fluorescein Isothiocyanate remains a powerful and versatile tool for fluorescently labeling biomolecules. Its utility is maximized not by rigidly following a protocol, but by understanding the chemical principles that drive its reactivity. By controlling pH to modulate nucleophilicity, ensuring reagent quality, and performing rigorous purification, any researcher can confidently produce high-quality, brightly fluorescent conjugates for a vast array of applications.

References

-

Chaganti, L. K., Venkatakrishnan, N., & Bose, K. (2018). An efficient method for FITC labelling of proteins using tandem affinity purification. Bioscience Reports, 38(6). Available at: [Link]

-

Assay Genie. (n.d.). Protein FITC Labeling Kit (#BN01049). Available at: [Link]

-

Chaganti, L. K., Venkatakrishnan, N., & Bose, K. (2018). An efficient method for FITC labelling of proteins using tandem affinity purification. Semantic Scholar. Available at: [Link]

-

Peptideweb.com. (n.d.). FITC labeling. Available at: [Link]

-

Wikipedia. (n.d.). Fluorescein isothiocyanate. Available at: [Link]

-

Bio-Synthesis Inc. (2014). Difference between FITC and 6-FAM labeled oligo. Available at: [Link]

-

TdB Labs. (2024). FITC Labeling and Conjugation. Available at: [Link]

-

You Do Bio. (n.d.). FITC Amine Labeling Protocol. Available at: [Link]

-

Unknown. (n.d.). Protein labelling with FITC. Available at: [Link]

-

SeraCare. (n.d.). Stability of Fluorescein-Labeled Conjugates. Available at: [Link]

-

Perfetto, S. P., et al. (2010). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. Current Protocols in Cytometry. Available at: [Link]

-

Kyriakoudi, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules. Available at: [Link]

- Wu, H. S., et al. (2001). The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. Food Science and Agricultural Chemistry.

-

Chaganti, L. K., Venkatakrishnan, N., & Bose, K. (2018). An efficient method for FITC-labelling of proteins using tandem affinity purification. ResearchGate. Available at: [Link]

-

Peptideweb.com. (n.d.). FITC labeling Fluorescein is well-known fluorescent dye used to label peptides and proteins. Available at: [Link]

-

Greaves, R., et al. (2024). The Anti-AGEing and RAGEing Potential of Isothiocyanates. Antioxidants. Available at: [Link]

-

Wikipedia. (n.d.). Isothiocyanate. Available at: [Link]

-

Rungapamestry, V., et al. (2018). Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

- 1. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. peptideweb.com [peptideweb.com]

- 4. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 5. peptideweb.com [peptideweb.com]

- 6. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 9. assaygenie.com [assaygenie.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. youdobio.com [youdobio.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of Fluorescein 6-isothiocyanate (6-FITC)

Introduction: The Enduring Utility of a Classic Fluorophore

Fluorescein 6-isothiocyanate (6-FITC) stands as a cornerstone fluorescent probe in biological and chemical research. As a derivative of fluorescein, it possesses a highly reactive isothiocyanate group (-N=C=S) that readily forms stable thiourea bonds with primary and secondary amines on biomolecules such as proteins and antibodies.[1][2] This covalent labeling capacity, combined with its bright green fluorescence, has cemented its role in a vast array of applications including flow cytometry, immunofluorescence microscopy, and fluorescence in situ hybridization (FISH).[3][4] This guide provides a comprehensive exploration of the core photophysical properties of 6-FITC, focusing on its excitation and emission spectra, the critical environmental factors that influence them, and practical protocols for their accurate measurement and application.

Core Photophysical Properties of 6-FITC

The utility of 6-FITC is fundamentally dictated by its interaction with light. Understanding its excitation and emission characteristics is paramount for designing and interpreting fluorescence-based experiments.

Excitation and Emission Spectra

Fluorescein 6-isothiocyanate exhibits a broad absorption (excitation) spectrum with a maximum peak typically around 495 nm .[5] Its emission spectrum is also broad, with a maximum peak at approximately 519-525 nm , resulting in a characteristic green fluorescence.[3][5] The relatively small Stokes shift (the difference between the excitation and emission maxima) is a notable characteristic of fluorescein and its derivatives.

Caption: Simplified Jablonski diagram illustrating the electronic transitions of 6-FITC.

Quantitative Photophysical Parameters

The performance of a fluorophore is quantified by several key parameters. For 6-FITC, these values underscore its efficacy as a fluorescent label.

| Photophysical Parameter | Typical Value | Significance |

| Maximum Excitation Wavelength (λex) | ~495 nm[3][5] | Wavelength of light most efficiently absorbed. |

| Maximum Emission Wavelength (λem) | ~519-525 nm[3][5] | Wavelength of peak fluorescence intensity. |

| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹[3] | A measure of how strongly the molecule absorbs light at λex. |

| Fluorescence Quantum Yield (Φf) | ~0.92[3] | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. |

| Fluorescence Lifetime (τfl) | ~5.0 ns[6] | The average time the molecule spends in the excited state before returning to the ground state. |

Critical Environmental Factors Influencing 6-FITC Spectra

The spectral properties of 6-FITC are not static; they are highly sensitive to its local environment. A thorough understanding of these dependencies is crucial for obtaining reliable and reproducible experimental results.

The Profound Effect of pH

The fluorescence of fluorescein and its derivatives is strongly dependent on pH.[7][8] This is due to the different ionic forms the molecule can adopt in solution.[7] At acidic pH (below ~6.4), fluorescein exists predominantly in its neutral or monoanionic forms, which are significantly less fluorescent.[7] Above pH 6.4, the dianionic form, which is the most prevalent species in neutral to basic conditions, exhibits strong fluorescence.[7][8] This pH sensitivity is a critical consideration in experimental design, particularly in cellular applications where pH can vary between different organelles. The fluorescence intensity of FITC-labeled conjugates can decrease by over 95% when the pH is reduced from 10 to 3.[9]

Caption: The relationship between pH and the fluorescent state of 6-FITC.

Solvent Polarity Effects

The polarity of the solvent can also influence the excitation and emission spectra of 6-FITC, a phenomenon known as solvatochromism.[10][11] Generally, in more polar solvents, a red shift (a shift to longer wavelengths) in the emission spectrum can be observed.[12][13] This is due to the differential solvation of the ground and excited states of the fluorophore.[11] When preparing stock solutions, anhydrous organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended.[1]

Practical Applications and Methodologies

Covalent Labeling of Biomolecules

The primary utility of 6-FITC lies in its ability to label proteins and other biomolecules.[2] The isothiocyanate group reacts with nucleophilic groups, primarily primary amines (e.g., the N-terminus of proteins and the side chain of lysine residues), to form a stable thiourea linkage.[14][15]

Experimental Protocol: Protein Conjugation with 6-FITC

-

Protein Preparation: Dialyze the protein to be labeled against a carbonate-bicarbonate buffer (pH 9.0-9.5).[16] The protein concentration should ideally be at least 2 mg/mL.[14]

-

FITC Stock Solution: Immediately before use, dissolve 6-FITC powder in anhydrous DMSO to a concentration of 1-10 mg/mL.[1]

-

Conjugation Reaction: Add the FITC stock solution to the protein solution while stirring. A common starting point is a molar ratio of 10-20 moles of FITC per mole of protein.[17]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[4]

-

Purification: Separate the FITC-protein conjugate from unreacted FITC using a desalting column (e.g., Sephadex G-25).[16]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 495 nm.[15]

Caption: A streamlined workflow for the covalent labeling of proteins with 6-FITC.

Measurement of Excitation and Emission Spectra

Accurate determination of the excitation and emission spectra is essential for confirming successful conjugation and for optimizing experimental parameters. This is typically performed using a spectrofluorometer.[18][19]

Experimental Protocol: Acquiring Fluorescence Spectra

-

Sample Preparation: Prepare a dilute solution of the 6-FITC conjugate in a suitable buffer (e.g., PBS, pH 7.4). The absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[12]

-

Acquiring the Emission Spectrum:

-

Acquiring the Excitation Spectrum:

-

Set the emission wavelength to the fluorescence maximum of 6-FITC (~520 nm).[22]

-

Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm) and record the fluorescence intensity.

-

-

Data Correction: Correct the raw spectra for instrument-specific variations in lamp intensity and detector sensitivity.

Limitations and Considerations

Despite its widespread use, 6-FITC has some limitations. It is susceptible to photobleaching, the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light.[5] The use of anti-fade mounting media is often recommended to mitigate this effect in microscopy applications.[23] Additionally, its pH sensitivity can be a drawback in certain applications, and more photostable and pH-insensitive dyes like the Alexa Fluor or DyLight series have been developed as alternatives.[5]

Conclusion

Fluorescein 6-isothiocyanate remains an invaluable tool for researchers due to its robust chemistry for labeling biomolecules and its bright fluorescence. A comprehensive understanding of its excitation and emission spectra, and the profound influence of environmental factors like pH and solvent polarity, is essential for its effective and reliable use. By employing the principles and protocols outlined in this guide, researchers can harness the full potential of this classic fluorophore in their scientific endeavors.

References

-

Martin, M. M., & Lindqvist, L. (1975). The pH dependence of fluorescein fluorescence. Journal of Luminescence, 10(6), 381–390. [Link]

-

Wikipedia. (n.d.). Fluorescein isothiocyanate. Retrieved from [Link]

-

Martin, M. M. (1975). The pH dependence of fluorescein fluorescence. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of Fluorescein at different pH values of solution. Retrieved from [Link]

-

Sarspec. (n.d.). Investigating the absorption and fluorescence pH dependence of fluorescein, with a flow cell. Retrieved from [Link]

-

SPIE Digital Library. (2019). Solvent effect in the theoretical absorption and emission spectra of fluorescein dyes. Retrieved from [Link]

-

NIH. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives. Retrieved from [Link]

-

OMLC. (n.d.). Fluorescein. Retrieved from [Link]

-

XEPU Scientific. (2024). Excitation and Emission of Fluorescein Isothiocyanate FITC. Retrieved from [Link]

-

Chemical Science International Journal. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Retrieved from [Link]

-

University of Massachusetts Amherst. (n.d.). FITC conjugation of Antibodies. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorbance and emission spectra of FITC fluorophore. Retrieved from [Link]

-

Journal Repository. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Retrieved from [Link]

-

YouTube. (2020). FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. Retrieved from [Link]

-

Harvard University. (n.d.). conjugation of protein to fitc. Retrieved from [Link]

-

Chemsrc. (n.d.). 6-FITC. Retrieved from [Link]

-

TdB Labs. (n.d.). FITC Labeling and Conjugation. Retrieved from [Link]

-

ResearchGate. (2015). How can I determine the intensity of fluorescence of Fluorescein isothiocyanate?. Retrieved from [Link]

-

iGEM. (2018). Fluorescence Calibration Using FITC. Retrieved from [Link]

-

Emerald Cloud Lab. (n.d.). ExperimentFluorescenceSpectroscopy. Retrieved from [Link]

-

YouTube. (2020). Factors Affecting Fluorescence Intensity. Retrieved from [Link]

-

The Journal of Immunology. (1965). Chemical and Physical Variables Affecting the Properties of Fluorescein Isothiocyanate and Its Protein Conjugates. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 3. rndsystems.com [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 6. stressmarq.com [stressmarq.com]

- 7. researchgate.net [researchgate.net]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. Excitation and Emission of Fluorescein Isothiocyanate FITC [xepu.us]

- 10. journalcsij.com [journalcsij.com]

- 11. journalrepository.org [journalrepository.org]

- 12. Fluorescein [omlc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. drmr.com [drmr.com]

- 15. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 16. timothyspringer.org [timothyspringer.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. emeraldcloudlab.com [emeraldcloudlab.com]

- 20. researchgate.net [researchgate.net]

- 21. Sci-Hub. The pH dependence of fluorescein fluorescence / Journal of Luminescence, 1975 [sci-hub.red]

- 22. static.igem.wiki [static.igem.wiki]

- 23. Fluorescein (FITC/DTAF) - Jackson ImmunoResearch [jacksonimmuno.com]

A Senior Application Scientist's Guide to 6-Fluorescein Isothiocyanate (6-FITC): Structure, Reactivity, and Application

This guide provides an in-depth technical examination of 6-Fluorescein Isothiocyanate (6-FITC), a cornerstone fluorescent probe in biological and pharmaceutical research. We will move beyond a superficial overview to explore the nuanced relationship between its chemical architecture and its functional reactivity. This document is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to optimize its use in applications ranging from immunofluorescence to flow cytometry.

The Fluorescein Isothiocyanate Family: An Introduction

Fluorescein isothiocyanate (FITC) is a derivative of the fluorescein fluorophore, first described in 1942 and later synthesized by Robert Seiwald and Joseph Burckhalter in 1958.[1] It is functionalized with a reactive isothiocyanate group (-N=C=S), which allows it to form stable covalent bonds with nucleophiles, most notably primary amines on biomolecules.[1][2]

FITC is commercially available as two primary positional isomers, which differ in the attachment point of the isothiocyanate group on the bottom phenyl ring:

-

Fluorescein 5-isothiocyanate (5-FITC or Isomer I)

-

Fluorescein 6-isothiocyanate (6-FITC or Isomer II) [1][3][4]

While the spectroscopic properties of these isomers are nearly identical, their conjugates can exhibit slight differences in retention and electrophoretic behavior.[5] For most standard applications like antibody labeling, a mixture of the two (5(6)-FITC) is often used; however, for high-resolution separation techniques, the use of a single, purified isomer is critical.[6] This guide will focus specifically on the 6-FITC isomer.

Chemical Structure and Spectroscopic Properties

The foundational structure of 6-FITC consists of a xanthene core responsible for its fluorescence, linked to a phenyl ring bearing the amine-reactive isothiocyanate group at the 6-position.

Molecular Formula: C₂₁H₁₁NO₅S[1][7] Molar Mass: 389.38 g·mol⁻¹[1][8]

The utility of 6-FITC is defined by its photophysical characteristics, which are summarized below.

| Property | Value | Source(s) |

| Maximum Excitation Wavelength (λex) | ~490-495 nm | [3][4][8][9] |

| Maximum Emission Wavelength (λem) | ~525 nm | [4][8][9] |

| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | [9] |

| Fluorescence Quantum Yield (Φf) | ~0.92 | [9] |

| A280 Correction Factor | 0.35 | [9] |

Solubility and Storage: 6-FITC is poorly soluble in aqueous buffers but dissolves well in anhydrous organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] As a lyophilized powder, it should be stored desiccated and protected from light at 2-8°C.[3][10] Stock solutions in anhydrous DMSO are stable for short periods when stored under nitrogen at -20°C or -80°C, but aqueous solutions are not recommended as the isothiocyanate group is susceptible to hydrolysis.[2][10][11]

The Chemistry of Reactivity: The Isothiocyanate Group

The scientific utility of 6-FITC is anchored in the electrophilic nature of the central carbon atom in its isothiocyanate (-N=C=S) group. This carbon is highly susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[2][10]

Mechanism of Amine Conjugation: The reaction proceeds via a nucleophilic addition mechanism, forming a stable thiourea linkage. This covalent bond is robust, ensuring the fluorophore remains attached to the target molecule throughout subsequent experimental manipulations.

Caption: Reaction of 6-FITC with a primary amine to form a stable thiourea bond.

Causality Behind Experimental Choices - The Critical Role of pH: The efficiency of the conjugation reaction is critically dependent on pH. The reacting amine must be in its unprotonated, nucleophilic state (R-NH₂). The pKa of the ε-amino group of lysine is approximately 10.5, while the N-terminal α-amino group is around 8.9.[5]

-

Expert Insight: Conducting the reaction at a pH of 9.0-9.5 provides a self-validating system. At this pH, a significant fraction of the target primary amines are deprotonated and thus reactive, while minimizing the risk of protein denaturation that can occur at higher pH values.[12][13] Buffers containing primary amines, such as Tris, must be avoided as they will compete for reaction with FITC.[12][14] Carbonate-bicarbonate buffer is a standard and effective choice.[14][]

While the primary target is amines, the isothiocyanate group can also react with other nucleophiles like sulfhydryl (-SH) groups under different conditions (typically pH 6-8), though the resulting dithiocarbamate linkage is less stable than the thiourea bond.[16][17]

Experimental Protocol: Fluorescent Labeling of an Antibody

This section provides a field-proven, step-by-step methodology for conjugating 6-FITC to a monoclonal antibody. The goal is to achieve an optimal Degree of Labeling (DOL) that provides a bright signal without compromising the antibody's function.

Sources

- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 3. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]

- 4. What are the different isomers of FITC? | AAT Bioquest [aatbio.com]

- 5. peptideweb.com [peptideweb.com]

- 6. Thermo Scientific FITC (5/6-fluorescein isothiocyanate), mixed isomer 1 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. 6-FITC | CAS#:3326-31-6 | Chemsrc [chemsrc.com]

- 8. ≥90% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]

- 10. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. nbinno.com [nbinno.com]

- 13. timothyspringer.org [timothyspringer.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Reaction of fluorescein isothiocyanate with thiol and amino groups of sarcoplasmic ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Fluorescein Isothiocyanate Isomers: Choosing Between 6-FITC and 5-FITC for Optimal Protein Labeling

Executive Summary: Fluorescein isothiocyanate (FITC) remains a cornerstone fluorescent probe for labeling proteins, antibodies, and other biomolecules. It exists as two primary isomers, 5-FITC (Isomer I) and 6-FITC (Isomer II), which differ only in the position of the reactive isothiocyanate group. For the majority of standard applications, such as flow cytometry and immunofluorescence microscopy, the two isomers are practically interchangeable, exhibiting nearly identical spectral properties and reactivity. The choice between them is often dictated by historical preference, availability, or cost. However, subtle differences in the geometry of the protein-dye linkage can occasionally influence electrophoretic mobility or chromatographic behavior, making isomeric purity a consideration for highly sensitive or comparative studies. This guide provides an in-depth comparison, a field-proven labeling protocol, and expert insights to help researchers make informed decisions for their specific applications.

Introduction to Fluorescein Isothiocyanates

Fluorescein isothiocyanate (FITC) is a derivative of the fluorescein dye, functionalized with an amine-reactive isothiocyanate group (-N=C=S).[1][2] This group allows FITC to readily form a stable, covalent thiourea bond with primary amines, such as the N-terminus of a polypeptide chain or the ε-amino group of lysine residues.[3][4] Its high quantum yield, strong absorbance near the 488 nm argon laser line, and bright green emission have made it a workhorse for decades in diverse applications, including immunocytochemistry, flow cytometry, and enzyme kinetics.[3][5]

FITC is commercially available as two distinct positional isomers:

-

Fluorescein 5-isothiocyanate (5-FITC or Isomer I): The isothiocyanate group is attached to the 5th carbon of the bottom phenyl ring.[6][7]

-

Fluorescein 6-isothiocyanate (6-FITC or Isomer II): The isothiocyanate group is attached to the 6th carbon of the bottom phenyl ring.[6][7]

It is also commonly sold as a mixture of the two, denoted as 5(6)-FITC.[1][8] While functionally similar, understanding the subtle distinctions is key to experimental consistency and troubleshooting.

The Isomers: 6-FITC vs. 5-FITC - A Head-to-Head Comparison

From a practical standpoint, the differences between 5-FITC and 6-FITC are minimal, but a detailed examination reveals nuances that can be important in specific contexts.

Chemical Structure & Reactivity

The core reactive mechanism for both isomers is identical: the nucleophilic attack of a deprotonated primary amine on the electrophilic carbon of the isothiocyanate group.[3][4] This reaction is highly dependent on pH, proceeding most efficiently at an alkaline pH of 8.5-9.5, which ensures that the target amine groups are in their unprotonated, reactive state.[5][9]

While both isomers react via the same mechanism, some reports suggest that the geometry of the final conjugate can differ.[8][10] This slight structural variance can occasionally lead to differences in how the labeled protein behaves in separation techniques like HPLC or electrophoresis.[8][10] For this reason, when performing comparative studies or assays where reproducibility is paramount, using a single, pure isomer is recommended.[10]

Spectral Properties

The spectral properties of 5-FITC and 6-FITC are nearly indistinguishable.[7][10] The minor variations reported in their excitation and emission maxima are often within the margin of error of most laboratory spectrophotometers and have no practical impact on filter set selection for microscopy or flow cytometry.

| Property | 5-FITC (Isomer I) | 6-FITC (Isomer II) | Reference(s) |

| Excitation Max (λex) | ~491-495 nm | ~490-495 nm | [7][10] |

| Emission Max (λem) | ~516-520 nm | ~525 nm | [7] |

| Molar Extinction Coefficient (ε) | ~70,000-75,000 M⁻¹cm⁻¹ | ~68,000 M⁻¹cm⁻¹ | [5][11][12] |

| Appearance | Yellow/Orange Powder | Yellow/Orange Powder | [6][12] |

| Emitted Light | Green | Green | [1][6] |

Scientist's Note: The fluorescence of FITC is pH-sensitive and tends to decrease in acidic environments.[6] When measuring the absorbance for quantification, it is crucial to perform the measurement in a consistent, slightly alkaline buffer (e.g., pH > 8.0) or 0.1 N NaOH to ensure reproducibility.

Practical Considerations for Protein Labeling

Which Isomer to Choose?

-

For most applications: A mixture of isomers (5(6)-FITC) or either pure isomer will suffice. The choice can be based on cost and availability. 5-FITC (Isomer I) is often more common and slightly less expensive due to simpler purification during manufacturing.[10]

-

For high-precision applications: If you are performing quantitative fluorescence resonance energy transfer (FRET), detailed structural studies, or comparative analyses using chromatography, using a single, highly purified isomer (either 5-FITC or 6-FITC) is the best practice to ensure maximal homogeneity of the final conjugate.[10]

Optimizing the Labeling Reaction

The success of any FITC conjugation hinges on careful control of the reaction conditions. The goal is to achieve an optimal Degree of Labeling (DOL) without causing protein precipitation or loss of function.

-

Protein Preparation: The protein solution must be pure and in an amine-free buffer. Buffers containing Tris or glycine are incompatible as they will compete with the protein for reaction with FITC.[13][14] Dialysis against a suitable buffer like 0.1 M sodium bicarbonate or carbonate buffer (pH 8.5-9.0) is a critical first step.[13][15]

-

pH Control: This is the most critical parameter. The reaction must be performed at a pH between 8.5 and 9.5 to ensure the primary amines on the protein are deprotonated and thus nucleophilic.[9]

-

Molar Ratio: The molar ratio of FITC to protein determines the final DOL. A common starting point is a 10- to 20-fold molar excess of FITC to protein.[9][14] Over-labeling can lead to fluorescence quenching and protein precipitation due to the hydrophobic nature of the dye, while under-labeling results in a weak signal.[16][17]

-

Reaction Time & Temperature: The reaction is typically carried out for 1-2 hours at room temperature or for longer periods (e.g., 8 hours to overnight) at 4°C to minimize protein degradation.[5][10][15] The entire process should be protected from light to prevent photobleaching of the dye.[5][18]

Experimental Protocols

Diagram of the Labeling Reaction Mechanism

Caption: Covalent bond formation between FITC and a protein's primary amine.

Step-by-Step Generic Labeling Protocol

This protocol is a robust starting point for labeling a generic IgG antibody.

-

Protein & Buffer Preparation:

-

FITC Stock Solution Preparation:

-

Immediately before use, dissolve FITC powder in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.[5][10][18] Vortex thoroughly.

-

Scientist's Note: FITC is unstable in aqueous solutions and susceptible to hydrolysis.[4] Always prepare the stock solution fresh and do not store it in buffer.[5]

-

-

The Labeling Reaction:

-

While gently stirring the protein solution, slowly add the calculated amount of FITC stock solution. A 10-20 fold molar excess is a good starting point. For a 1 mg/mL IgG solution (~6.67 µM), adding 5-10 µL of 1 mg/mL FITC solution per mL of protein solution is common.

-

Protect the reaction vessel from light by wrapping it in aluminum foil.[5][18]

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[10][14]

-

-

Purification of the Labeled Conjugate:

-

Stop the reaction by adding a quenching agent like ammonium chloride to a final concentration of 50 mM, or proceed directly to purification.[10]

-

Separate the FITC-protein conjugate from unreacted, free FITC using a desalting spin column or size-exclusion chromatography (e.g., a Sephadex G-25 column).[13][18]

-

The labeled protein will appear as a faster-moving colored band that elutes first, while the smaller, unbound dye molecules are retained longer and elute later.[18]

-

Workflow for Protein Labeling and Purification

Caption: Standard experimental workflow for FITC protein conjugation.

Characterization: Determining the Degree of Labeling (DOL)

The DOL (or F/P ratio) is the average number of fluorophore molecules conjugated to each protein molecule. It's a critical quality control step.[11][19]

-

Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for FITC, ~494 nm (A₄₉₄).[11][13]

-

Calculate Protein Concentration: The dye absorbs slightly at 280 nm, so a correction factor is needed.

-

Protein Conc. (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein

-

CF (Correction Factor for FITC) = ~0.30[11]

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

-

-

-

Calculate Dye Concentration:

-

Dye Conc. (M) = A₄₉₄ / ε_dye

-

ε_dye = Molar extinction coefficient of FITC at ~494 nm (~70,000 M⁻¹cm⁻¹).[5]

-

-

-

Calculate DOL:

-

DOL = Dye Conc. (M) / Protein Conc. (M)

-

An optimal DOL for antibodies is typically between 2 and 6.[17]

Conclusion

For the vast majority of researchers, the choice between 5-FITC and 6-FITC is not a critical experimental variable. Both isomers perform reliably and have nearly identical properties. The focus should instead be on the fundamentals of the labeling reaction: ensuring protein purity, maintaining a robustly buffered alkaline pH, optimizing the dye-to-protein molar ratio, and completely removing unconjugated dye. By following a well-controlled, self-validating protocol that includes DOL characterization, researchers can generate consistent and reliable fluorescently-labeled proteins for a wide array of biological applications.

References

-

Bandyopadhyay, A., et al. (2018). An efficient method for FITC labelling of proteins using tandem affinity purification. Cogent Biology, 4(1), 1432296. Available at: [Link]

-

Assay Genie. (n.d.). Protein FITC Labeling Kit (#BN01049). Available at: [Link]

-

TdB Labs. (n.d.). FITC (Fluorescein isothiocyanate). Available at: [Link]

-

Eurogentec. (n.d.). AnaTag™ 5-FITC Protein Labeling Kit. Available at: [Link]

-

G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Available at: [Link]

-

Peptideweb.com. (n.d.). FITC labeling. Available at: [Link]

-

Wikipedia. (n.d.). Fluorescein isothiocyanate. Available at: [Link]

-

TdB Labs. (n.d.). FITC Labeling and Conjugation. Available at: [Link]

- Unknown Author. (n.d.).

-

ResearchGate. (2013). The best protocol for FITC labeling of proteins. Available at: [Link]

Sources

- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. peptideweb.com [peptideweb.com]

- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 4. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]

- 7. What are the different isomers of FITC? | AAT Bioquest [aatbio.com]

- 8. peptideweb.com [peptideweb.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. biotium.com [biotium.com]

- 13. assaygenie.com [assaygenie.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. abcam.co.jp [abcam.co.jp]

- 16. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 17. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 18. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 19. info.gbiosciences.com [info.gbiosciences.com]

A Senior Application Scientist's Guide to the Isothiocyanate Group in 6-FITC

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Isothiocyanate Group in Modern Bioconjugation

Fluorescein isothiocyanate (FITC) remains a cornerstone fluorescent probe in biological research, valued for its bright, readily detectable green fluorescence. While the fluorescein core provides the photophysical properties, the true chemical workhorse of this molecule is the isothiocyanate (-N=C=S) group. This reactive moiety is what transforms a simple fluorescent dye into a powerful tool for covalently labeling proteins, antibodies, and other biomolecules.[1][2] Understanding the chemistry, reactivity, and optimal handling of the isothiocyanate group is not merely academic; it is fundamental to designing robust, reproducible, and meaningful experiments.

This guide provides a deep dive into the core of 6-FITC's functionality: the isothiocyanate group. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot issues, optimize your labeling strategies, and generate the highest quality conjugates for your research needs.

The Chemistry of the Isothiocyanate Functional Group

The power of the isothiocyanate group lies in its electrophilic nature. The central carbon atom is electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This makes it a prime target for nucleophilic attack by electron-rich groups found on biomolecules.

In the context of protein labeling, the most important nucleophiles are the primary amines (-NH2) found at the N-terminus of the polypeptide chain and on the side chains of lysine residues.[2][3][4]

Caption: Structure of 6-FITC highlighting the fluorescent core and the reactive isothiocyanate group.

While isothiocyanates can also react with other nucleophiles like thiols (-SH) from cysteine residues, this reaction is generally less favorable and often reversible under typical labeling conditions.[5][6] The reaction with primary amines, however, forms a highly stable thiourea bond, which is critical for creating long-lasting fluorescent conjugates.[4][7][8]

The Conjugation Reaction: Mechanism and Critical Parameters

The covalent attachment of FITC to a protein is a nucleophilic addition reaction. The unprotonated primary amine of a lysine residue acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate group.

This reaction is critically dependent on pH. For the primary amine to be an effective nucleophile, it must be in its deprotonated, uncharged state (-NH2) rather than its protonated, ammonium form (-NH3+). The pKa of the ε-amino group of lysine is approximately 10.5.[3] Therefore, to ensure a sufficient concentration of deprotonated amines, the reaction must be carried out under alkaline conditions, typically between pH 9.0 and 9.5.[9][10][11] At this pH, the N-terminal amine (pKa ~8.9) is also deprotonated and reactive.[3]

Caption: Reaction mechanism of 6-FITC with a primary amine on a protein to form a stable thiourea linkage.

Key Parameters for Successful Conjugation:

| Parameter | Recommended Range | Rationale & Causality |

| pH | 9.0 - 9.5 | Ensures primary amines (lysine, N-terminus) are deprotonated and thus nucleophilic, driving the reaction forward.[9][10][11] |

| Buffer System | Carbonate-Bicarbonate, Borate | Must be free of primary amines (e.g., Tris, Glycine) which would compete with the target protein for reaction with FITC.[12][13] |

| FITC:Protein Molar Ratio | 5:1 to 20:1 | A molar excess of FITC is required to drive the reaction. The optimal ratio must be determined empirically for each protein.[13][] |

| Protein Concentration | > 2 mg/mL | Higher concentrations favor the bimolecular reaction kinetics, improving labeling efficiency.[15][16] |

| Temperature & Time | 4°C (overnight) or RT (2-4 hrs) | Lower temperatures can minimize protein degradation during the longer incubation required for efficient labeling.[10][16][17] |

| Solvent for FITC | Anhydrous DMSO or DMF | FITC is hydrophobic and unstable in aqueous solutions. A fresh stock solution in an anhydrous organic solvent is critical.[2][15] |

A Self-Validating Experimental Workflow for Protein Labeling

This protocol is designed as a self-validating system, incorporating checkpoints to ensure success at each stage.

Caption: A robust, step-by-step workflow for the successful conjugation of 6-FITC to a target protein.

Step-by-Step Methodology

-

Protein Preparation & Buffer Exchange (Self-Validation: Purity & Buffer Compatibility)

-

Action: Dialyze your purified protein (minimum 2 mg/mL) against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) overnight at 4°C with at least two buffer changes.[12][18]

-

Causality: This step is crucial to remove any interfering substances, especially buffers containing primary amines like Tris or glycine, and to adjust the pH to the optimal range for the conjugation reaction.[2][13]

-

Validation: Confirm protein concentration post-dialysis via A280 measurement. Ensure the protein remains soluble and non-aggregated.

-

-

Labeling Reaction (Self-Validation: Controlled Stoichiometry)

-

Action: Immediately before use, dissolve FITC powder in anhydrous DMSO to a concentration of 1 mg/mL.[2][17]

-

Action: While gently stirring the protein solution, slowly add the calculated volume of FITC solution. A common starting point is a 10-20 fold molar excess of FITC to protein.[13][19] For a 1 mg/mL antibody solution, this often equates to adding 50-100 µg of FITC.[8][15]

-

Action: Wrap the reaction vessel in aluminum foil to protect it from light and incubate at 4°C overnight or at room temperature for 2-4 hours with gentle mixing.[10][17]

-

Causality: Preparing the FITC solution fresh is critical as the isothiocyanate group hydrolyzes in the presence of water.[2] Slow addition prevents localized high concentrations of DMSO and FITC, which can cause protein precipitation.[17] Incubation in the dark is mandatory as fluorescein is susceptible to photobleaching.[4]

-

-

Purification of the Conjugate (Self-Validation: Removal of Free Dye)

-

Action: Separate the FITC-protein conjugate from unreacted, free FITC. The most common method is size-exclusion chromatography (e.g., a Sephadex G-25 column).[10][20] The labeled protein will elute in the void volume as the first colored fraction, while the smaller, free FITC molecules will be retained and elute later. Extensive dialysis is an alternative.[15][18]

-

Causality: Removal of all unconjugated FITC is absolutely essential for accurate characterization and to prevent high background fluorescence in downstream applications.[21][22]

-

Validation: The eluting conjugate should be a single, colored band. Subsequent fractions containing free dye should be visibly distinct.

-

-

Characterization: Determining the Degree of Labeling (DOL)

-

Action: Measure the absorbance of the purified conjugate solution at both 280 nm (for protein) and 494 nm (for FITC).[12][23]

-

Causality: The DOL, or F/P (Fluorophore/Protein) ratio, is the average number of FITC molecules conjugated to each protein molecule. It is a critical quality control parameter.[22][24]

-

Calculation:

-

Corrected Protein Absorbance: FITC also absorbs light at 280 nm. This must be corrected for. The correction factor (CF) for FITC is approximately 0.3.[12][21]

-

Aprot = A280 - (A494 × 0.30)

-

-

Molar Concentration of Protein:

-

Protein Conc. (M) = Aprot / εprot (where εprot is the molar extinction coefficient of the protein at 280 nm)

-

-

Molar Concentration of FITC:

-

FITC Conc. (M) = A494 / εFITC (where εFITC is ~70,000 M-1cm-1 at pH ~9)[17]

-

-

Degree of Labeling (DOL):

-

DOL = FITC Conc. (M) / Protein Conc. (M)

-

-

-

Validation: An optimal DOL for antibodies is typically between 3 and 6.[][15] Too low a DOL results in a weak signal, while too high a DOL (>8-10) can lead to fluorescence quenching and potential protein aggregation or loss of biological activity.[4][12][24]

-

Conclusion

The isothiocyanate group is the key to unlocking the utility of 6-FITC as a bioconjugation reagent. By understanding its electrophilic nature and the critical influence of pH on its reactivity with primary amines, researchers can move from simply following a protocol to intelligently designing and troubleshooting their labeling experiments. A methodical approach that includes careful buffer selection, fresh reagent preparation, controlled reaction conditions, and thorough purification is paramount. The final characterization of the Degree of Labeling serves as the ultimate validation of the entire process, ensuring the generation of high-quality, reproducible fluorescent conjugates for downstream applications.

References

-

Chaganti, L. K., Venkatakrishnan, N., & Bose, K. (2018). An efficient method for FITC labelling of proteins using tandem affinity purification. Bioscience Reports, 38(6). Available at: [Link]

-

Assay Genie. (n.d.). Protein FITC Labeling Kit (#BN01049). Available at: [Link]

-

Chaganti, L. K., Venkatakrishnan, N., & Bose, K. (2018). An efficient method for FITC labelling of proteins using tandem affinity purification. Semantic Scholar. Available at: [Link]

-

G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Available at: [Link]

-

Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(15), 5495-5551. Available at: [Link]

-

Virtual Labs. (n.d.). Fluorescent Labeling of Antibodies. Available at: [Link]

-

Peptideweb.com. (n.d.). FITC labeling. Available at: [Link]

-

ResearchGate. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo? Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Available at: [Link]

-

Coligan, J. E., et al. (2001). Conjugation of Fluorochromes to Monoclonal Antibodies. Current Protocols in Immunology. Available at: [Link]

-

Springer, T. (1982). Conjugation of protein to FITC. Available at: [Link]

-

Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Available at: [Link]

-

ResearchGate. (2014). Can anyone share an exact protocol for antibodies FITC conjugation without using any commercial kits? Available at: [Link]

-

TdB Labs. (n.d.). FITC Labeling and Conjugation. Available at: [Link]

-

ResearchGate. (2013). The best protocol for FITC labeling of proteins. Available at: [Link]

-

Prat, F., et al. (1998). Modification of the thiourea linkage of a fluorescein-oligonucleotide conjugate to a guanidinium motif during ammonia deprotection. Bioconjugate Chemistry, 9(5), 627-632. Available at: [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Available at: [Link]

-

Iovine, V., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(11), 1829-1860. Available at: [Link]

-

McKinney, R. M., Spillane, J. T., & Pearce, G. W. (1964). Chemical and Physical Variables Affecting the Properties of Fluorescein Isothiocyanate and Its Protein Conjugates. The Journal of Immunology, 93(2), 232-242. Available at: [Link]

-

Maly, K., & Radda, G. K. (1984). Reaction of fluorescein isothiocyanate with thiol and amino groups of sarcoplasmic ATPase. Biomedica Biochimica Acta, 43(1), 59-69. Available at: [Link]

-

Kawauchi, H., & Tuzimura, K. (1973). Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. Journal of Biochemistry, 74(3), 495-502. Available at: [Link]

-

Ohkuma, S., & Poole, B. (1981). Fluorescein conjugates as indicators of subcellular pH. A critical evaluation. Journal of Cell Biology, 90(3), 656-664. Available at: [Link]

-

ResearchGate. (2021). Can FITC be conjugated to a molecule using S=C=N- of FITC and a secondary amine of the target molecule? Available at: [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. peptideweb.com [peptideweb.com]

- 4. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 5. researchgate.net [researchgate.net]

- 6. Reaction of fluorescein isothiocyanate with thiol and amino groups of sarcoplasmic ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]

- 10. timothyspringer.org [timothyspringer.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assaygenie.com [assaygenie.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 15. drmr.com [drmr.com]

- 16. researchgate.net [researchgate.net]

- 17. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 21. info.gbiosciences.com [info.gbiosciences.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Virtual Labs [ivl2-au.vlabs.ac.in]

- 24. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to 6-Fluorescein Isothiocyanate (6-FITC) for Biological Research

This guide provides a comprehensive technical overview of 6-Fluorescein Isothiocyanate (6-FITC), a cornerstone fluorescent probe in biological research. We will delve into its core chemical and photophysical properties, explore its primary applications, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their experimental design and execution.

Fundamental Principles of 6-FITC: A Molecular Perspective

Fluorescein isothiocyanate (FITC) is a derivative of the xanthene dye, fluorescein.[1] It is most commonly available as a mixture of two isomers, 5-FITC and 6-FITC, which differ in the substitution position of the isothiocyanate group on the bottom phenyl ring.[2][3] This guide will focus on the 6-isomer, 6-FITC. The critical reactive group in 6-FITC is the isothiocyanate (-N=C=S), which readily forms a stable covalent thiourea bond with primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine residues.[1][4] This reactivity is the foundation of its utility in labeling biomolecules.

Chemical and Photophysical Characteristics

Understanding the intrinsic properties of 6-FITC is paramount for its effective application. These characteristics dictate its performance in various experimental contexts.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₁NO₅S | [2][5] |

| Molecular Weight | 389.38 g/mol | [2][5] |

| Excitation Maximum (λex) | ~495 nm | [2][3][6] |

| Emission Maximum (λem) | ~519-525 nm | [2][3][6][7] |

| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | [7][8] |

| Quantum Yield (Φ) | ~0.50 - 0.92 | [6][7][8] |

| Appearance | Yellow to orange powder | [9] |

| Emitted Light Color | Green | [3][10] |

The excitation maximum of 6-FITC at approximately 495 nm aligns well with the commonly available 488 nm laser line in flow cytometers and fluorescence microscopes, making it a highly accessible fluorophore.[6][11]

The Critical Factors: pH Sensitivity and Photobleaching

While 6-FITC offers bright green fluorescence, its utility is governed by two key limitations: pH sensitivity and photobleaching. The fluorescence intensity of FITC is known to decrease in acidic environments.[1][4][12] This is a critical consideration for experiments involving acidic cellular compartments or buffers with varying pH.

Photobleaching, the irreversible photochemical destruction of a fluorophore, is another significant characteristic of FITC.[2] This phenomenon can limit its use in long-term imaging experiments that require prolonged exposure to excitation light. However, this propensity for photobleaching can be leveraged in techniques like Fluorescence Recovery After Photobleaching (FRAP) to study molecular mobility.[2] For applications demanding higher photostability, alternative dyes such as Alexa Fluor 488 or DyLight 488 have been developed.[2]

Core Applications in Biological Research

The ability of 6-FITC to covalently label proteins has led to its widespread adoption in a multitude of biological applications.

Immunofluorescence and Fluorescence Microscopy